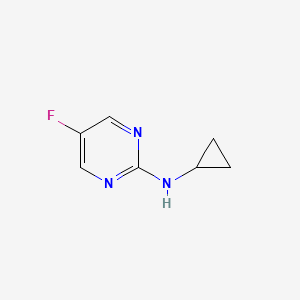

![molecular formula C9H16N2O4 B580996 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 1262412-13-4](/img/structure/B580996.png)

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

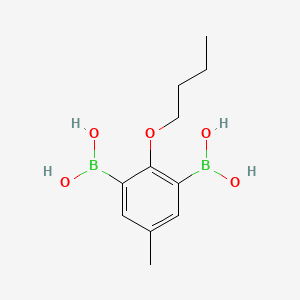

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a chemical compound with the following properties:

- CAS Number : 1262412-13-4

- Molecular Weight : 216.24 g/mol

- Physical Form : Solid

- Purity : 97%

- Storage Temperature : Refrigerator

- Country of Origin : United States

Molecular Structure Analysis

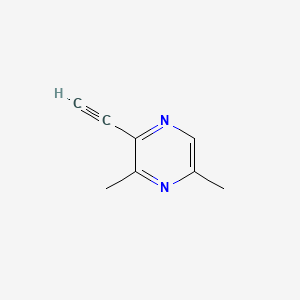

The molecular formula of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is C<sub>9</sub>H<sub>16</sub>N<sub>2</sub>O<sub>4</sub> . It contains an azetidine ring with an amino group and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, amidation, and deprotection of the Boc group. These reactions could lead to the formation of derivatives or other functionalized compounds.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Boiling Point : Not specified

- Solubility : Information not available

- Appearance : Solid

- Other Properties : Additional characterization data would be needed for a comprehensive analysis.

Scientific Research Applications

Application in Synthetic Chemistry

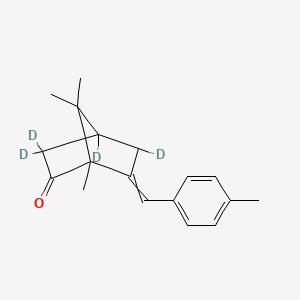

Metathesis Reactions for β-Amino Acid Derivatives

Cyclic β-amino acids, akin to "3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid," are pivotal in drug research due to their biological relevance. The synthesis and further functionalization of these compounds through various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, are crucial for developing new molecular entities. These processes are highly valued for their selectivity, versatility, and efficiency in producing densely functionalized derivatives (Kiss et al., 2018).

Role in Drug Synthesis

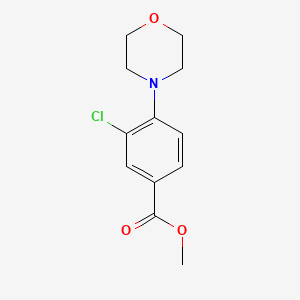

Synthesis of N-heterocycles via Sulfinimines

The compound and its structural analogs serve as starting points in the stereoselective synthesis of amines and N-heterocycles, which are structural motifs in many natural products and therapeutically relevant compounds. The extensive use of tert-butanesulfinamide, a related derivative, exemplifies the importance of such compounds in asymmetric synthesis strategies (Philip et al., 2020).

Application in Material Science

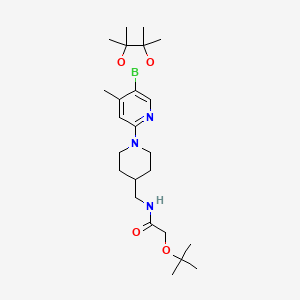

Development of Bioactive Compounds

Compounds containing tertiary butyl groups, such as "3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid," are explored for their potential in the synthesis of bioactive compounds. These include antioxidants and agents with anticancer, antimicrobial, and antibacterial properties. Their utility extends to cosmetic, agronomic, and pharmaceutical industries, demonstrating the compound's versatility beyond basic research (Dembitsky, 2006).

Safety And Hazards

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P351 (Rinse cautiously with water for several minutes).

- Safety Information : Handle with care and follow proper safety protocols.

Future Directions

Research avenues related to this compound could include:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Explore modifications to enhance properties.

- Synthetic Routes : Develop efficient synthetic methods.

Please note that availability and pricing information are currently not provided1. For more detailed information, you may refer to the MSDS or consult scientific literature. If you have any further questions, feel free to ask! 😊

properties

IUPAC Name |

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5,10H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGUPRXBCKPKJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)